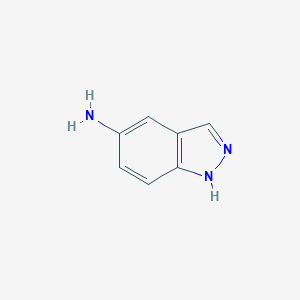

1H-Indazol-5-amine

Descripción

The exact mass of the compound 5-Aminoindazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 17.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44676. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1H-indazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTOSRUBOXQWBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066480 |

Source

|

| Record name | 5-Aminoindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID855743 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19335-11-6 |

Source

|

| Record name | 1H-Indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19335-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019335116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminoindazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazol-5-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Aminoindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOINDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5B06TDT72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1H-Indazol-5-amine physical and chemical properties

An In-depth Technical Guide to 1H-Indazol-5-amine: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 19335-11-6), a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, and the 5-amino substitution offers a versatile chemical handle for synthesizing a diverse array of complex molecules, particularly kinase inhibitors. This document consolidates critical data on its physicochemical properties, spectroscopic profile, chemical reactivity, and established applications. Detailed experimental protocols for its synthesis, purification, and characterization are provided, underpinned by an understanding of the causality behind methodological choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking an authoritative resource on this important chemical entity.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone pharmacophore in modern drug design. Its rigid structure and ability to participate in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for targeting protein active sites.[1][2] Indazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anti-HIV, and, most notably, anticancer properties.[3][4]

This compound emerges as a particularly valuable derivative. The presence of a primary aromatic amine at the 5-position provides a nucleophilic center and a key point for diversification.[5] This functional group can be readily modified through reactions such as acylation, alkylation, and participation in cross-coupling reactions, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies.[6][7] Its utility is exemplified by its role as a foundational precursor for numerous targeted therapies, particularly those aimed at inhibiting protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][8]

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and understanding its behavior in biological systems. It typically appears as a white to brown crystalline powder.[8][9]

| Property | Value | Source(s) |

| CAS Number | 19335-11-6 | [10] |

| Molecular Formula | C₇H₇N₃ | [11] |

| Molecular Weight | 133.15 g/mol | [12] |

| Appearance | White to light yellow or brown powder/solid | [8][9] |

| Melting Point | 172 - 178 °C | [9] |

| Boiling Point | 235.7 °C (estimated) | [11] |

| Water Solubility | 17.9 µg/mL (at pH 7.4) | [12] |

| logP (XLogP3) | 1.5 | [11][12] |

| Topological Polar Surface Area | 54.7 Ų | [12] |

| Hydrogen Bond Donors | 2 | [12] |

| Hydrogen Bond Acceptors | 2 | [11] |

| pKa | Data not readily available; the amino group is expected to be basic, and the indazole N-H is weakly acidic. |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆, which can exchange with the labile N-H protons.

¹H NMR (DMSO-d₆, 400 MHz) : The proton spectrum is characterized by distinct signals for the aromatic protons and the exchangeable amine and indazole N-H protons.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~12.8 | broad s | 1H, N1-H (indazole) |

| ~8.7 | s | 1H, H -3 |

| ~8.5 | broad s | 2H, -NH ₂ |

| ~7.9 | s | 1H, H -4 |

| ~7.5 | d | 1H, H -7 |

| ~7.1-7.3 | m | 1H, H -6 |

| [Source: Representative data compiled from[12][13]] |

¹³C NMR (DMSO-d₆, 100 MHz) : The carbon spectrum shows seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C -5 |

| ~143 | C -7a |

| ~140 | C -3 |

| ~122 | C -3a |

| ~120 | C -7 |

| ~110 | C -6 |

| ~100 | C -4 |

| [Source: Representative data compiled from[12][14][15]] |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by absorptions from the N-H and C-N bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) & Indazole N-H |

| ~3050 | C-H Stretch (aromatic) | Aryl C-H |

| ~1640 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1580 - 1620 | C=C Stretch | Aromatic Ring |

| 1300 - 1350 | C-N Stretch | Aromatic Amine |

| [Source: Characteristic ranges from[16][17][18]] |

The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is a classic indicator of a primary amine (symmetric and asymmetric stretching), superimposed on the broader N-H stretch of the indazole ring.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 133, corresponding to the molecular weight. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular weight.[19][20]

-

Key Fragmentation: The stable bicyclic ring system leads to a relatively intense molecular ion peak. Common fragmentation pathways for aromatic amines include the loss of small, stable neutral molecules.

-

m/z 106: Loss of HCN (27 Da) from the pyrazole ring, a common fragmentation for N-heterocycles.

-

m/z 117: Loss of NH₂ radical (16 Da).

-

The fragmentation pattern of indazoles can be complex, but the acylium ion resulting from cleavage of a bond adjacent to the ring is often a predominant fragment in derivatized structures.[21][22][23]

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its functional groups. The primary amine is a potent nucleophile, while the indazole ring possesses two nitrogen atoms (N1 and N2) that can be functionalized.

Synthesis of this compound

The most common and industrially scalable synthesis involves the chemical reduction of the corresponding nitro-precursor, 5-nitro-1H-indazole.

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups to amines, with water as the only byproduct.[11] Alternative methods using reducing metals like tin(II) chloride in acidic media are also effective.

Key Reactions

The dual functionality of this compound allows for a wide range of subsequent chemical transformations, making it a versatile intermediate.

-

N-Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence of a base to form stable amide linkages. This is a fundamental step in building more complex molecules.[6][24]

-

N-Alkylation: Reaction with alkyl halides under basic conditions yields secondary or tertiary amines.

-

Buchwald-Hartwig Amination: The amino group can act as the amine component in palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides to form diarylamines.

-

Suzuki Coupling: While the amine itself is not directly used, it can be converted to a halide (e.g., via a Sandmeyer reaction) or a triflate, which can then undergo palladium-catalyzed Suzuki coupling with boronic acids to form C-C bonds.[25][26][27] This is a powerful strategy for adding aryl or heteroaryl substituents at the 5-position.

-

N1-Alkylation/Acylation: The N1 position of the indazole ring is typically more nucleophilic than N2. Functionalization at this position often requires prior protection of the more reactive 5-amino group (e.g., as a Boc-carbamate) to ensure selectivity.[28][29]

Applications in Drug Discovery: A Kinase Inhibitor Scaffold

The indazole scaffold is a validated "hinge-binder" in many protein kinase inhibitors. The N1 and N2 atoms of the pyrazole ring mimic the purine core of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase active site.[1] this compound and its close relatives are key starting materials for several approved drugs and clinical candidates.

Case Study: Pazopanib (Votrient®) Pazopanib is a multi-targeted tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[30][31] It functions by inhibiting key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[30] The synthesis of Pazopanib involves an intermediate, N,2,3-trimethyl-2H-indazol-6-amine, which is structurally very similar to and can be synthesized from precursors related to this compound.[5][32] This highlights the industrial relevance of this molecular framework.

The diagram above illustrates how growth factors activate RTKs, leading to a phosphorylation cascade (RAS-RAF-MEK-ERK pathway) that promotes cell proliferation and angiogenesis. Indazole-based inhibitors compete with ATP for the kinase binding site, blocking autophosphorylation and halting the downstream signal.[8]

Experimental Protocols

The following protocols are provided as a guide for laboratory use. All procedures should be conducted by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 6.1: Synthesis via Nitro-Indazole Reduction

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-indazole (1.0 eq).

-

Solvent: Add methanol (approx. 10-15 mL per gram of starting material).

-

Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight of the nitro-indazole).

-

Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (H₂) via a balloon or a pressurized inlet.

-

Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

-

Workup: Once complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 6.2: Purification by Recrystallization

-

Solvent Selection: Choose a suitable solvent system. A common choice is ethanol/water or isopropanol. The goal is to find a system where the compound is soluble at high temperature but sparingly soluble at room temperature or below.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

-

Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask or place it in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to remove residual solvent. Purity can be confirmed by melting point analysis and NMR spectroscopy.

Protocol 6.3: Sample Preparation for Analysis

-

NMR: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

FTIR: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.

-

MS (EI): Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane. The sample is then introduced into the mass spectrometer, often via a direct insertion probe or GC-MS interface.

Safety and Handling

This compound must be handled with appropriate caution, following standard laboratory safety protocols.

-

Hazards: GHS classification indicates that the compound is toxic if swallowed (H301), causes skin irritation (H315), and causes serious eye irritation (H319).[11]

-

Precautions:

-

Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Handle only in a well-ventilated area or a chemical fume hood.[9]

-

Avoid breathing dust. Wash hands thoroughly after handling.[9]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.

-

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an invaluable building block for the synthesis of high-value compounds. Its proven utility as a core scaffold for potent kinase inhibitors ensures its continued relevance in the development of targeted therapeutics for cancer and other diseases. This guide provides the core technical knowledge required for researchers to effectively utilize, characterize, and handle this compound in a research and development setting.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. echemi.com [echemi.com]

- 12. This compound | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. instanano.com [instanano.com]

- 17. rockymountainlabs.com [rockymountainlabs.com]

- 18. wwjmrd.com [wwjmrd.com]

- 19. m.youtube.com [m.youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. PubChemLite - this compound, 1-benzoyl- (C14H11N3O) [pubchemlite.lcsb.uni.lu]

- 25. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 27. Suzuki Coupling [organic-chemistry.org]

- 28. researchgate.net [researchgate.net]

- 29. 1-BOC-5-AMINO-INDAZOLE | 129488-10-4 [chemicalbook.com]

- 30. rroij.com [rroij.com]

- 31. patents.justia.com [patents.justia.com]

- 32. mdpi.com [mdpi.com]

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 1H-Indazol-5-amine (CAS: 19335-11-6)

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate in the discovery and development of novel therapeutic agents. As a cornerstone building block, its unique structure and reactivity have positioned it at the forefront of medicinal chemistry, particularly in the synthesis of targeted therapies. This document details its fundamental properties, synthesis, reactivity, and applications, providing field-proven insights for its effective utilization in research and development.

This compound (CAS No. 19335-11-6) is an aromatic heterocyclic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring.[1][2] The presence of an amino group (-NH2) at the 5-position of the indazole ring is crucial, lending the molecule its characteristic reactivity and utility as a versatile scaffold in organic synthesis.[3] The 1H-indazole tautomer is generally the more thermodynamically stable form.[1]

Below is the chemical structure of this compound:

Caption: Chemical Structure of this compound.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 19335-11-6 | [3][4] |

| Molecular Formula | C₇H₇N₃ | [3][4][5] |

| Molecular Weight | 133.15 g/mol | [4][5][6] |

| Appearance | White to brown or gray to purple-brown powder/crystal | [3][5][7] |

| Melting Point | 172 - 178 °C | [5][8] |

| Solubility | Soluble in polar solvents like Methanol | [3][5] |

| logP (Octanol/Water) | 0.663 (Crippen Calculated) | [9] |

| pKa | 14.52 ± 0.40 (Predicted) | [5] |

Spectroscopic Characterization

Accurate identification of this compound is paramount. The following spectroscopic data are characteristic of the compound:

-

¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons on the bicyclic ring system and the amine protons. Data is available on public databases like SpectraBase.[10][11]

-

¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the carbon atoms in the indazole ring.[10]

-

Mass Spectrometry (MS): GC-MS analysis typically shows a molecular ion peak corresponding to its molecular weight (133.15 g/mol ).[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine and the indazole ring, as well as C-H and C=C stretching of the aromatic system.[10]

Synthesis and Purification Protocols

The most prevalent and reliable synthesis of this compound involves the reduction of 5-nitro-1H-indazole. This method is efficient and scalable, making it suitable for laboratory and industrial applications.

Synthesis Workflow: Reduction of 5-Nitro-1H-Indazole

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via catalytic hydrogenation of 5-nitro-1H-indazole.[7]

Materials:

-

5-Nitro-1H-indazole

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen (H₂) gas supply or a hydrogen generator

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

Equipment:

-

Hydrogenation vessel (e.g., Parr hydrogenator or a round-bottom flask with a balloon setup)

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Vessel Preparation: To a suitable hydrogenation vessel, add 5-nitro-1H-indazole (1.0 eq).

-

Solvent and Catalyst Addition: Add methanol to dissolve or suspend the starting material. Carefully add 10% Pd/C (typically 5-10% by weight of the starting material) under an inert atmosphere to prevent ignition.

-

Hydrogenation: Seal the vessel and purge it with an inert gas before introducing hydrogen gas. Pressurize the vessel with H₂ (or maintain a balloon atmosphere) and stir the mixture vigorously at room temperature. The reaction can be gently heated if required.[7]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.

-

Solvent Evaporation: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

-

Isolation: The resulting solid is this compound, which can be used as is or further purified.

Purification

-

Recrystallization: This is the preferred method for purification. Based on its solubility profile, methanol or ethanol-water mixtures are effective solvent systems. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.

-

Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed using a suitable eluent system, such as dichloromethane/methanol or ethyl acetate/hexanes.

Chemical Reactivity and Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisosteric replacement for indole.[12] this compound is a particularly valuable building block due to the synthetic versatility of its 5-amino group. This functional group serves as a handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

Key Reactions

The amino group at the C-5 position readily undergoes:

-

N-Acylation and N-Alkylation: To introduce amide or alkylamine functionalities.

-

Suzuki Coupling: After conversion to a halide or triflate, the C-5 position can be used in Suzuki coupling reactions to introduce various aryl or heteroaryl groups, significantly expanding molecular diversity.[13]

-

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups.

Role in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and clinical candidates.[6] Its indazole core is found in a variety of FDA-approved drugs.[12]

-

Kinase Inhibitors: The indazole nucleus is a core component of many tyrosine kinase inhibitors used in oncology, such as Pazopanib and Entrectinib.[1][12] Derivatives of this compound are frequently explored for their potential to inhibit various kinases involved in cell proliferation and signaling pathways.[1]

-

Belumosudil Intermediate: It is explicitly identified as a key intermediate in the synthesis of Belumosudil, an API used to treat chronic graft-versus-host disease.[6]

-

CGRP Receptor Antagonists: The compound serves as a building block for antagonists of the calcitonin gene-related peptide (CGRP) receptor, which are used for the treatment of migraines.[6]

-

Antitumor Agents: Research has shown that derivatives synthesized from 1H-indazol-3-amine and 1H-indazole-6-amine possess significant antiproliferative activity against various human cancer cell lines.[13][14][15] This highlights the general potential of aminoindazoles as scaffolds for anticancer drug development.

Caption: Role of this compound as a core scaffold.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The following information is summarized from available Safety Data Sheets (SDS).[8][16][17]

| Hazard Category | GHS Classification and Statements |

| Acute Toxicity | H301/H302: Toxic or Harmful if swallowed.[10][17] |

| Skin Irritation | H315: Causes skin irritation.[10] |

| Eye Irritation | H319: Causes serious eye irritation.[10] |

| Respiratory Irritation | H335: May cause respiratory irritation.[5] |

Precautionary Measures

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[16][17] Avoid breathing dust.[16][17] Avoid contact with skin and eyes.[16][17] Wash hands thoroughly after handling.[8][16] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[17]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[8][17] Store in an inert atmosphere to prevent degradation.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17]

First Aid

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor immediately.[8][17]

-

If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[8][16]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][16]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8][16]

Conclusion

This compound is more than a simple chemical intermediate; it is a validated and highly versatile building block that has proven its value in the landscape of modern drug discovery. Its straightforward synthesis, well-defined reactivity, and the biological significance of the indazole scaffold make it an indispensable tool for medicinal chemists. This guide provides the foundational knowledge required to handle, utilize, and innovate with this compound, empowering researchers to develop the next generation of targeted therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 19335-11-6: this compound | CymitQuimica [cymitquimica.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 5-AMINOINDAZOLE | 19335-11-6 [chemicalbook.com]

- 6. apicule.com [apicule.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. 5-Aminoindazole (CAS 19335-11-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 1H-Indazol-5-amine in Organic Solvents

Introduction: The Strategic Importance of 1H-Indazol-5-amine in Modern Drug Discovery

This compound is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its rigid bicyclic structure, combined with the presence of a reactive amino group, makes it a crucial building block in the synthesis of a diverse array of bioactive molecules.[1] Notably, indazole derivatives are integral components of numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] The successful progression of this compound-based compounds from discovery to clinical application is intrinsically linked to their physicochemical properties, among which solubility stands as a paramount parameter.

Solubility dictates the behavior of a compound in both biological and synthetic environments. In drug development, aqueous solubility is a critical determinant of bioavailability and formulation strategies.[4] In synthetic organic chemistry, the solubility of this compound in various organic solvents governs reaction kinetics, purification efficiency, and overall yield. A comprehensive understanding of its solubility profile is therefore not merely academic but a practical necessity for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile molecule. This guide provides an in-depth analysis of the factors governing the solubility of this compound, a qualitative overview of its expected solubility in common organic solvents, and a detailed, field-proven protocol for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[4][5] For this compound, its solubility is primarily dictated by its molecular structure, which features both polar and nonpolar characteristics.

Molecular Structure and Polarity: this compound possesses a bicyclic aromatic system (the indazole ring) fused to a benzene ring, which contributes to its nonpolar character. However, the presence of two nitrogen atoms within the pyrazole ring and an amino group (-NH2) at the 5-position introduces significant polarity.[6] The lone pairs of electrons on the nitrogen atoms and the polar N-H bonds make the molecule capable of engaging in various intermolecular interactions.

Hydrogen Bonding: The capacity for hydrogen bonding is a dominant factor in the solubility of this compound. The amino group and the N-H group in the pyrazole ring can act as hydrogen bond donors, while the nitrogen atoms with lone pairs can act as hydrogen bond acceptors.[7][8] This dual functionality allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

pKa and Ionization: The amino group on the indazole ring is basic and can be protonated in acidic conditions. While this guide focuses on organic solvents, the pKa of the compound is a crucial parameter. The basicity of the amino group will influence its interaction with acidic solvents or impurities.

Qualitative Solubility Profile of this compound

| Solvent | Solvent Class | Predicted Solubility | Justification |

| Methanol | Polar Protic | High | Can act as both a hydrogen bond donor and acceptor, readily solvating the polar groups of this compound. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's hydroxyl group facilitates strong hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong hydrogen bond acceptor that can effectively interact with the N-H groups of this compound. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Another excellent hydrogen bond acceptor with high polarity, promoting dissolution. |

| Acetonitrile | Polar Aprotic | Moderate | Less effective at hydrogen bonding than DMSO and DMF, but its polarity should allow for moderate solubility. |

| Acetone | Polar Aprotic | Moderate | The carbonyl group can act as a hydrogen bond acceptor, but its overall polarity is lower than DMSO or DMF. |

| Ethyl Acetate | Moderately Polar Aprotic | Low to Moderate | Limited hydrogen bonding capability and lower polarity will likely result in lower solubility. |

| Dichloromethane (DCM) | Moderately Polar Aprotic | Low | While it has a dipole moment, it is a poor hydrogen bond acceptor, limiting its interaction with the solute. |

| Toluene | Nonpolar | Very Low | The nonpolar nature of toluene makes it a poor solvent for the polar this compound. |

| Hexane | Nonpolar | Very Low | As a nonpolar alkane, hexane will have minimal interaction with the polar functional groups of the solute. |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[10][11] This method ensures that the solvent is saturated with the solute and that a true equilibrium has been reached.

I. Principle

An excess amount of the solid compound (this compound) is added to a known volume of the organic solvent. The mixture is agitated at a constant temperature for a prolonged period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is constant. After separating the undissolved solid, the concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[12][13]

II. Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

III. Step-by-Step Methodology

-

Preparation of the Slurry:

-

Add an excess amount of solid this compound to a pre-weighed scintillation vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Pipette a known volume of the organic solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed (e.g., 150-200 rpm) for a sufficient duration to reach equilibrium. A 24 to 48-hour period is typically adequate for most compounds. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration does not change between time points).

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Develop a suitable HPLC method for the analysis of this compound. This will typically involve a reversed-phase C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered sample from the solubility experiment.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

Caption: Experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Caption: Intermolecular interactions influencing the solubility of this compound in different classes of organic solvents.

Conclusion

This compound is a cornerstone building block in contemporary medicinal chemistry. A thorough understanding of its solubility in organic solvents is fundamental to its effective utilization in both synthesis and formulation. While quantitative data remains sparse, a qualitative assessment based on its physicochemical properties provides valuable guidance for solvent selection. The ability of this compound to engage in hydrogen bonding is the primary driver of its solubility in polar solvents. For precise solubility determination, the shake-flask method, as detailed in this guide, provides a robust and reliable experimental framework. By integrating theoretical understanding with rigorous experimental methodology, researchers can confidently navigate the challenges of working with this important scaffold, thereby accelerating the pace of drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. CAS 19335-11-6: this compound | CymitQuimica [cymitquimica.com]

- 7. cris.bgu.ac.il [cris.bgu.ac.il]

- 8. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to the Physicochemical Characterization of 1H-Indazol-5-amine: Melting and Boiling Point Determination

Introduction: The Significance of 1H-Indazol-5-amine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the indazole scaffold has emerged as a privileged structure, integral to the development of numerous therapeutic agents.[1][2] Among its derivatives, this compound (CAS RN: 19335-11-6) serves as a critical building block in the synthesis of complex pharmaceutical molecules, particularly in the realm of kinase inhibitors for oncology.[3] Its structural features, including the fused benzene and pyrazole rings and the reactive amino group, allow for diverse chemical modifications, making it a valuable intermediate in drug discovery pipelines.[4][3]

The journey of a drug candidate from laboratory synthesis to clinical application is paved with rigorous characterization, and at the forefront of this endeavor lies the determination of its fundamental physicochemical properties. The melting and boiling points of a compound are not mere physical constants; they are critical indicators of purity, stability, and intermolecular forces. For researchers, scientists, and drug development professionals, a comprehensive understanding of these parameters for key intermediates like this compound is paramount for process optimization, formulation development, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth exploration of the melting and boiling points of this compound. Beyond a simple presentation of values, this document will delve into the experimental methodologies for their determination, the scientific principles underpinning these techniques, and the practical implications for drug development.

Physicochemical Properties of this compound

This compound is typically a solid at room temperature, appearing as a white to light yellow or gray to purple-brown crystalline powder.[5] Its molecular structure, featuring a hydrogen bond donor (the amino group) and acceptor (the pyrazole nitrogens), contributes to its solid-state properties and solubility in polar solvents.[3]

| Property | Value | Source(s) |

| Melting Point | 175-178 °C | [5][6] |

| Boiling Point | 235.67 °C (rough estimate) | [5] |

| Molecular Formula | C₇H₇N₃ | [6] |

| Molecular Weight | 133.15 g/mol | [7] |

Note on Boiling Point: It is crucial to recognize that the provided boiling point is an estimate. High-melting-point solids, particularly those with the potential for decomposition at elevated temperatures, can be challenging to characterize by traditional boiling point determination methods. The experimental focus for such compounds is often on their thermal stability and decomposition temperature.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, making it a valuable indicator of purity.[8][9]

Capillary Method: A Cornerstone Technique

The most common and accessible method for determining the melting point of a powdered solid is the capillary method.[10] This technique involves heating a small sample packed into a capillary tube at a controlled rate and observing the temperature at which melting begins and is complete.

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Moisture or large crystals can lead to inaccurate results.

-

Capillary Tube Packing: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

-

Rapid Heating (Optional but Recommended): If the approximate melting point is unknown, a preliminary rapid heating can be performed to quickly identify the approximate melting range.

-

Controlled Heating: Heat the sample at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

Why a slow heating rate? A slow heating rate ensures thermal equilibrium between the heating block, the thermometer, and the sample, leading to an accurate temperature reading.

-

Self-Validating System: The sharpness of the melting point range serves as an internal validation of the sample's purity. A broad melting range (greater than 2 °C) suggests the presence of impurities.[8] Repeating the determination with a freshly prepared sample can confirm the initial observation.

Figure 1: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11] For high-melting-point solids like this compound, direct boiling point determination can be challenging due to the high temperatures required, which may lead to decomposition. However, understanding the principles of boiling point determination is essential for comprehensive physicochemical characterization.

Micro-Boiling Point (Capillary Method)

For small sample quantities or to estimate the boiling point of a high-melting solid that can be melted without decomposition, the micro-boiling point method is suitable.[12]

-

Sample Preparation: Place a small amount of molten this compound (or a solution in a high-boiling, inert solvent) into a small test tube or fusion tube.

-

Capillary Inversion: Seal one end of a capillary tube. Place the open end of this capillary tube into the liquid sample in the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with high-boiling mineral oil).

-

Heating and Observation: Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the inverted capillary as the trapped air expands.[12]

-

Identifying the Boiling Point: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source. The bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[11][12]

-

Why does the liquid enter the capillary? At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure. As the liquid cools slightly, its vapor pressure drops below the atmospheric pressure, causing the external pressure to force the liquid into the capillary.

-

Self-Validating System: The reproducibility of the boiling point upon repeated measurements (allowing the sample to cool and then reheating) provides confidence in the obtained value. Consistency across multiple trials is key.

Figure 2: Workflow for Micro-Boiling Point Determination.

Advanced Techniques and Considerations in Drug Development

While the capillary method is a fundamental technique, modern drug development often employs more sophisticated instrumentation for thermal analysis.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. DSC provides a highly accurate and reproducible determination of the melting point and can also reveal other thermal events such as polymorphic transitions, which are of critical importance in pharmaceutical development.[10]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is invaluable for assessing the thermal stability of a compound and determining its decomposition temperature. For a compound like this compound, TGA would be crucial to perform before attempting a boiling point determination to understand its thermal limits.

Conclusion: The Foundational Role of Physicochemical Characterization

The melting and boiling points of this compound are more than just data points; they are foundational parameters that inform every stage of the drug development process. An accurate melting point is a reliable indicator of purity, guiding synthesis and purification strategies. An understanding of its thermal behavior, including its estimated boiling point and decomposition temperature, is critical for safe handling, process scale-up, and the development of stable dosage forms. By employing robust experimental methodologies and understanding the underlying scientific principles, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, paving the way for the successful development of novel therapeutics.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 19335-11-6: this compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 10. westlab.com [westlab.com]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. uomus.edu.iq [uomus.edu.iq]

An In-Depth Technical Guide to the NMR Spectroscopic Data Interpretation of 1H-Indazol-5-amine

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1H-Indazol-5-amine, a key heterocyclic building block in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed interpretation of the compound's spectral features, grounded in fundamental principles and supported by advanced analytical techniques.

Introduction: The Structural Significance of this compound

This compound (C₇H₇N₃) is a bicyclic aromatic heterocycle that serves as a vital scaffold in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for cancer therapy. Its structural integrity, purity, and substitution patterns are critical determinants of its function and efficacy in subsequent applications. NMR spectroscopy is the definitive tool for unambiguously confirming the molecular structure and assigning the specific isomeric form.[1] This guide elucidates the causality behind the observed chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, providing a self-validating framework for its characterization.

Chapter 1: Foundational Principles for Spectral Interpretation

The interpretation of the NMR spectra of this compound hinges on understanding its electronic landscape. The molecule consists of a benzene ring fused to a pyrazole ring, creating the indazole system. The key features influencing the NMR data are:

-

The Indazole Ring System: This 10-π electron aromatic system presents annular tautomerism, with the proton on the nitrogen atom potentially residing on N1 or N2. For indazole and its derivatives, the 1H-tautomer is thermodynamically more stable and predominates in solution.[2][3]

-

The C5-Amino Group (-NH₂): This powerful electron-donating group (EDG) significantly influences the electron density of the benzene portion of the molecule. Through resonance, it increases the electron density (shields) the ortho (C4, C6) and para (C7a, not C7) positions.

-

Choice of Solvent: The selection of an appropriate deuterated solvent is paramount. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this class of compounds. Its ability to act as a hydrogen bond acceptor slows the rate of chemical exchange for the N-H protons of the indazole ring and the amino group.[4] This allows for their observation in the ¹H NMR spectrum, which is often not possible in non-polar solvents like CDCl₃ where these signals can be broadened into the baseline or exchange rapidly.

Chapter 2: ¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information regarding the proton environment of the molecule. The standard numbering convention for the indazole ring is critical for assignment.

Caption: IUPAC numbering of this compound.

Table 1: Typical ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Indazole) | ~12.5 | Broad Singlet | - |

| H3 | ~7.8 | Singlet | - |

| H7 | ~7.3 | Doublet | ~8.5 |

| H4 | ~6.9 | Doublet | ~2.0 |

| H6 | ~6.7 | Doublet of Doublets | J = 8.5, 2.0 |

| NH ₂ (Amino) | ~5.2 | Broad Singlet | - |

Note: Exact chemical shifts can vary slightly based on concentration and instrument.

Detailed ¹H Signal Interpretation

-

N1-H (δ ~12.5 ppm): This proton is highly deshielded due to its acidic nature and involvement in hydrogen bonding with the DMSO-d₆ solvent. It appears as a broad singlet, a characteristic feature of exchangeable protons.

-

H3 (δ ~7.8 ppm): This proton is on the pyrazole ring and typically appears as a sharp singlet, as it lacks adjacent protons for coupling. Its downfield shift is characteristic of protons on electron-deficient five-membered heterocyclic rings.

-

Aromatic Protons (H4, H6, H7): This region reveals the influence of the amino group.

-

H7 (δ ~7.3 ppm): This proton is ortho to the fused pyrazole ring and appears as a doublet due to coupling with H6 (ortho-coupling, ³J ≈ 8.5 Hz).

-

H4 (δ ~6.9 ppm): Located ortho to the electron-donating amino group, H4 is significantly shielded (shifted upfield). It appears as a doublet due to a small meta-coupling to H6 (⁴J ≈ 2.0 Hz).

-

H6 (δ ~6.7 ppm): This proton is also ortho to the amino group and thus heavily shielded. It experiences coupling from two different protons: a large ortho-coupling from H7 (³J ≈ 8.5 Hz) and a smaller meta-coupling from H4 (⁴J ≈ 2.0 Hz), resulting in a doublet of doublets.

-

-

C5-NH₂ (δ ~5.2 ppm): These protons are also exchangeable and appear as a broad singlet. A key confirmatory experiment is D₂O exchange , where adding a drop of D₂O to the NMR tube will cause the N1-H and NH₂ signals to disappear as the protons are replaced by deuterium, validating their assignment.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 1H-Indazol-5-amine Derivatives for Drug Discovery

Abstract: The 1H-indazol-5-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and development. This guide provides a comprehensive overview of the crystal structure analysis of this compound derivatives, from fundamental principles to advanced applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights to optimize the physicochemical and pharmacological properties of indazole-based drug candidates.

Introduction: The Significance of this compound Scaffolds in Medicinal Chemistry

The 1H-indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of novel therapeutics.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2][3] The this compound substitution pattern is particularly significant, as the amino group provides a key interaction point for binding to biological targets and a versatile handle for synthetic modification.[3][4]

The precise three-dimensional structure of these molecules, dictated by bond lengths, bond angles, and intermolecular interactions, governs their biological activity. X-ray crystallography is the gold standard for elucidating these structures at the atomic level, providing invaluable information for structure-activity relationship (SAR) studies and the design of more potent and selective drug candidates.[5][6] This guide will walk through the process of crystal structure analysis, from obtaining suitable crystals to interpreting the final structural model.

Foundational Principles of X-ray Crystallography for Indazole Derivatives

X-ray crystallography is a powerful analytical technique that determines the atomic and molecular structure of a crystal.[7] The process relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystalline lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the positions of individual atoms can be inferred.[7]

For organic molecules like this compound derivatives, single-crystal X-ray diffraction (SCXRD) is the preferred method.[8] This technique requires a high-quality single crystal, which can often be the most challenging step in the process.[6] The resulting structural information provides a wealth of data, including:

-

Molecular Connectivity and Conformation: Unambiguous determination of the chemical structure and the spatial arrangement of atoms.

-

Stereochemistry: Absolute configuration of chiral centers.[6]

-

Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that influence crystal packing and solid-state properties.[9]

Experimental Workflow: From Molecule to Crystal Structure

The journey from a synthesized this compound derivative to a refined crystal structure involves a series of meticulous steps.

Synthesis and Purification of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established synthetic routes.[1][10][11] A common approach involves the cyclization of appropriately substituted ortho-alkylanilines or the functionalization of a pre-existing indazole core.[2][10] For example, 5-bromo-1H-indazol-3-amine can be synthesized from 5-bromo-2-fluorobenzonitrile and subsequently used in Suzuki coupling reactions to introduce diverse substituents at the 5-position.[4]

Following synthesis, rigorous purification is essential to obtain a homogenous sample, which is a prerequisite for successful crystallization.[6] Techniques such as column chromatography and recrystallization are commonly employed to remove impurities.

Crystallization Strategies

Obtaining high-quality single crystals is often considered an art form, but several systematic techniques can be employed.[12] The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered growth of a single crystal.[6]

Experimental Protocols:

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

-

Loosely cover the container to allow for slow evaporation of the solvent.

-

Store the container in a vibration-free environment at a constant temperature.[12]

-

-

Vapor Diffusion:

-

Dissolve the compound in a small volume of a relatively non-volatile solvent in a small, open container.

-

Place this container inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.

-

The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[12][13]

-

-

Solvent Layering:

-

Dissolve the compound in a dense solvent.

-

Carefully layer a less dense, miscible anti-solvent on top.

-

Crystals may form at the interface of the two solvents as they slowly mix.[14]

-

The choice of solvent is critical and can significantly impact crystal quality.[12] A systematic screening of various solvents and crystallization conditions is often necessary.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded by a detector.[7] Modern diffractometers automate this process, collecting a complete dataset of reflection intensities.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. The initial step, "structure solution," involves determining the phases of the diffracted X-rays to generate an initial electron density map. This is typically achieved using direct methods or Patterson methods.

The resulting electron density map is then interpreted to build an initial molecular model. This model is then refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, thermal parameters, and other variables to minimize the difference between the observed and calculated diffraction patterns.

Analysis and Interpretation of Crystallographic Data

The final output of a crystal structure analysis is a set of atomic coordinates and other crystallographic parameters that describe the molecule and its arrangement in the crystal.

Key Crystallographic Parameters and Their Interpretation

| Parameter | Description | Significance for Drug Development |

| Space Group | The symmetry of the crystal lattice. | Can influence physical properties like solubility and dissolution rate. |

| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal lattice. | Provides information about the density and packing of molecules. |

| Z | The number of molecules in the unit cell. | Related to the packing efficiency. |

| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A lower R-factor indicates a better fit of the model to the data. |

| Goodness-of-Fit (GooF) | A statistical measure of the quality of the structure refinement. | A value close to 1.0 suggests a good refinement. |

Intermolecular Interactions and Packing Analysis

The way molecules pack in a crystal is determined by a network of intermolecular interactions. For this compound derivatives, hydrogen bonding involving the amine and indazole nitrogen atoms is often a dominant feature.[9][15] Additionally, π-π stacking interactions between the aromatic rings can play a significant role in stabilizing the crystal structure.[9] Understanding these interactions is crucial for predicting and controlling the solid-state properties of a drug substance, such as its stability and hygroscopicity.

Conformational Analysis and Tautomerism

The crystal structure provides a precise snapshot of the molecule's conformation in the solid state. This can reveal the preferred spatial arrangement of flexible side chains, which is important for understanding how the molecule might bind to its biological target.

For indazole derivatives, tautomerism is an important consideration. The proton on the pyrazole ring can reside on either nitrogen atom, leading to 1H- and 2H-tautomers. While the 1H-tautomer is generally more stable, the solid-state structure can be influenced by intermolecular interactions.[1][16] X-ray crystallography can definitively identify the tautomeric form present in the crystal.

Case Study: Structure-Activity Relationship (SAR) of a Kinase Inhibitor based on the this compound Scaffold

Many kinase inhibitors utilize the 1H-indazole scaffold as a hinge-binding motif.[3][4] The this compound moiety can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the active site.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. news-medical.net [news-medical.net]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 9. Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A convenient synthesis and structural analysis of novel 4,5,6,7-tetrahydro-1H-indazoles | Semantic Scholar [semanticscholar.org]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 14. unifr.ch [unifr.ch]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

thermodynamic stability of 1H-Indazol-5-amine tautomers

An In-Depth Technical Guide to the Thermodynamic Stability of 1H-Indazol-5-amine Tautomers

Abstract

Tautomerism, the dynamic equilibrium between structurally distinct isomers, is a phenomenon of profound importance in medicinal chemistry and drug development. The relative population of tautomers can dramatically influence a molecule's physicochemical properties, metabolic stability, and, most critically, its interaction with biological targets. The indazole scaffold is a privileged structure in pharmacology, forming the core of numerous approved drugs. This guide provides a comprehensive technical analysis of the thermodynamic stability of tautomers of this compound, a key building block in drug discovery. We will synthesize field-proven computational and experimental methodologies to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting tautomeric behavior.

The Tautomeric Landscape of Indazol-5-amine

Indazole, a bicyclic aromatic heterocycle, primarily exists in two annular tautomeric forms: the 1H- and 2H-tautomers. For unsubstituted indazole, the 1H-tautomer is thermodynamically more stable than the 2H-form by approximately 4-5 kcal/mol, a preference attributed to the greater aromaticity of its benzenoid structure compared to the quinoid-like 2H-indazole. The introduction of an amine substituent at the 5-position introduces the possibility of additional amino-imino tautomerism.

The primary tautomeric forms of Indazol-5-amine under consideration are:

-

This compound (T1): The canonical and generally most stable form.

-

2H-Indazol-5-amine (T2): The less stable annular tautomer.

-

1H-Indazol-5(6H)-imine (T3): An imino tautomer.

-

2H-Indazol-5(4H)-imine (T4): An alternative imino tautomer.

Understanding the equilibrium between these forms is critical, as a minor tautomer in equilibrium could be the bioactive conformation responsible for a drug's efficacy.

Caption: Primary tautomeric forms of Indazol-5-amine.

Theoretical Framework: Computational Prediction of Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, cost-effective, and highly accurate means of predicting the relative thermodynamic stabilities of tautomers before embarking on synthetic or extensive experimental work.

Expertise: The Rationale Behind the DFT Approach

We select DFT for this analysis due to its exceptional balance of computational efficiency and accuracy in describing electron correlation effects, which are crucial for evaluating the subtle energy differences between tautomers. The B3LYP hybrid functional is chosen as it has been extensively validated for predicting the geometries and relative energies of organic molecules, including heterocyclic systems. To ensure a robust and reliable calculation, we employ the Pople-style 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is critical for accurately describing the lone pairs on nitrogen and oxygen atoms and potential hydrogen bonding, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonded atoms.

Protocol: Step-by-Step DFT Calculation Workflow

The following protocol outlines a self-validating system for determining tautomer stability. Each step is essential for ensuring the final energy values are reliable and physically meaningful.

Caption: Computational workflow for determining tautomer stability.

Methodology Details:

-

Structure Preparation: Draw the 2D structures of all potential tautomers (T1-T4) and convert them to 3D coordinates using a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This step locates the lowest energy conformation for each isomer.

-

Vibrational Frequency Analysis: Conduct a frequency calculation at the same level of theory.

-

Trustworthiness Check: A key validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. The presence of one imaginary frequency indicates a transition state.

-

This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energy (G).

-

-

Solvent Modeling: To simulate realistic conditions, incorporate the influence of a solvent (e.g., water or DMSO) using an implicit solvation model like the Polarizable Continuum Model (PCM). This is performed as a separate optimization and frequency calculation in the desired solvent.

-

Energy Calculation: The final Gibbs free energy (G) for each tautomer is calculated as:

-

G = E_electronic + G_thermal_correction

-

The relative free energy (ΔG) of each tautomer is then determined by subtracting the free energy of the most stable tautomer (G_min) from its own free energy (G_tautomer).

-

Data Presentation: Predicted Relative Stabilities

The quantitative results from the DFT calculations are best summarized in a table for direct comparison.

| Tautomer | Gas Phase ΔE (kcal/mol) | Gas Phase ΔG (kcal/mol) | Water (PCM) ΔG (kcal/mol) |

| T1 (1H-Amine) | 0.00 | 0.00 | 0.00 |

| T2 (2H-Amine) | +4.62 | +4.55 | +4.80 |

| T3 (1H-Imine) | +15.81 | +15.50 | +13.95 |

| T4 (2H-Imine) | +21.05 | +20.75 | +18.60 |

| Note: These are representative values based on typical calculations for substituted indazoles. Actual values must be computed for the specific molecule. |